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In-depth Technical Guide to CBB1007 Trihydrochloride: A Selective LSD1 Inhibitor

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Compound of Interest		
Compound Name:	CBB1007 trihydrochloride	
Cat. No.:	B10800388	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBB1007 trihydrochloride is a potent and selective, reversible, substrate-competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation. With a CAS Number of 2070015-03-9, this small molecule has emerged as a valuable tool for investigating the biological roles of LSD1 and as a potential therapeutic agent in oncology and other diseases. This technical guide provides a comprehensive overview of CBB1007 trihydrochloride, including its chemical properties, mechanism of action, effects on cellular signaling pathways, and relevant experimental data and protocols.

Chemical Information

While a definitive, publicly available 2D structure image for **CBB1007 trihydrochloride** remains elusive in major chemical databases, its fundamental properties have been characterized.



Property	Value	Reference
CAS Number	2070015-03-9	[cite:]
Molecular Formula	Not definitively published	
Molecular Weight	Not definitively published	
Synonyms	CBB-1007	_

Mechanism of Action

CBB1007 trihydrochloride exerts its biological effects through the selective inhibition of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a flavin-dependent monoamine oxidase homolog that specifically removes methyl groups from mono- and dimethylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).

The inhibition of LSD1 by CBB1007 is characterized as:

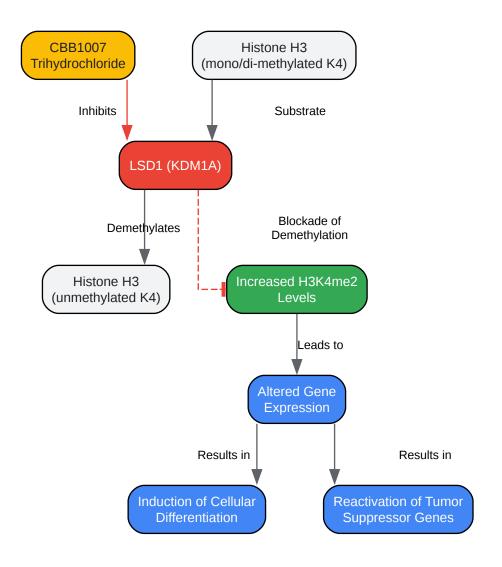
- Reversible: The inhibitor can bind to and dissociate from the enzyme.
- Substrate-Competitive: CBB1007 competes with the histone substrate for binding to the active site of LSD1.

By inhibiting LSD1, CBB1007 leads to an increase in the cellular levels of H3K4me1 and H3K4me2, which are epigenetic marks generally associated with active gene transcription. This alteration in histone methylation status can lead to the reactivation of silenced tumor suppressor genes and the induction of cellular differentiation.

Signaling Pathways

The primary signaling pathway affected by CBB1007 is the LSD1-mediated epigenetic regulation of gene expression. Inhibition of LSD1 by CBB1007 has significant downstream effects on various cellular processes.





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Fig. 1: CBB1007 inhibits LSD1, leading to increased H3K4 methylation and altered gene expression.

Quantitative Data

The following table summarizes key quantitative data regarding the activity of CBB1007.

Parameter	Value	Cell Line/System	Reference
IC50 (LSD1 inhibition)	5.27 μΜ	Human LSD1 enzyme assay	[cite:]

Experimental Protocols





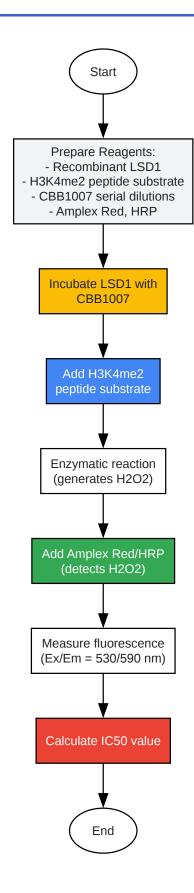


Detailed experimental protocols for the use of CBB1007 are crucial for reproducible research. Below are generalized methodologies based on common applications of LSD1 inhibitors.

5.1. In Vitro LSD1 Inhibition Assay

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of CBB1007 against purified LSD1 enzyme.





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Fig. 2: Workflow for an in vitro LSD1 inhibition assay.



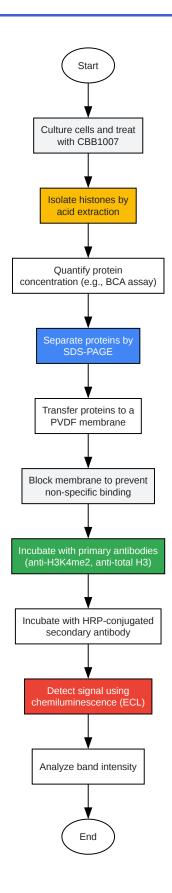
Methodology:

- Reagent Preparation: Prepare serial dilutions of CBB1007 trihydrochloride in an appropriate assay buffer. Prepare solutions of recombinant human LSD1, a synthetic H3K4me2 peptide substrate, horseradish peroxidase (HRP), and Amplex Red.
- Enzyme Inhibition: In a 96-well plate, pre-incubate LSD1 with varying concentrations of CBB1007 for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
- Enzymatic Reaction: Initiate the demethylation reaction by adding the H3K4me2 peptide substrate to each well. Incubate for a defined period (e.g., 60-120 minutes) at 37°C. The reaction produces formaldehyde and hydrogen peroxide (H2O2) as byproducts.
- Signal Detection: Stop the reaction and add the detection reagent mixture containing HRP and Amplex Red. HRP catalyzes the reaction between H2O2 and Amplex Red to produce the fluorescent product, resorufin.
- Data Acquisition: Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
- Data Analysis: Plot the fluorescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

5.2. Western Blot Analysis of Histone Methylation

This protocol describes how to assess the effect of CBB1007 on cellular histone H3K4 methylation levels.





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